molecular formula C17H16N4O B4621293 7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B4621293
M. Wt: 292.33 g/mol
InChI Key: BSNKZYNFVHNYBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, often involves microwave-assisted multicomponent protocols that allow for the efficient and green synthesis of these compounds with high yields. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized via a microwave-assisted one-pot protocol from 4-amino-2-hydroxy or mercapto-6-substituted phenyl-pyrimidine-5-carbonitrile, hydrazine hydrate, and aromatic aldehydes, showcasing an efficient method that could potentially be adapted for the synthesis of our target compound (Divate & Dhongade-Desai, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using X-ray crystallography, revealing insights into their conformation and spatial arrangement. For instance, an X-ray determination of a pyrazolo[1,5-a]pyrimidine derivative highlighted the planarity of the pyrazolopyrimidine ring system and its angular relationship with substituted phenyl groups, which could be indicative of the structural characteristics of 7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Kurihara et al., 1985).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and potential chemical properties. The interaction with nucleophiles, for instance, has been studied, providing insights into the reactivity patterns that such compounds exhibit, which could be pertinent to understanding the chemical behavior of our compound of interest (Kurihara et al., 1985).

Physical Properties Analysis

The crystalline structure and physical properties of pyrazolo[1,5-a]pyrimidine derivatives have been characterized, providing a basis for understanding the physical characteristics of these compounds. Studies on related compounds indicate that they crystallize in specific space groups and possess distinct dihedral angles between core ring systems and substituents, which could be extrapolated to inform the physical properties of 7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Wen et al., 2004).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and potential for forming derivatives, have been extensively studied. These investigations offer valuable insights into the functional groups' behaviors, reaction conditions, and the potential for derivatization, which is crucial for understanding the chemical versatility of our target compound (Rostamizadeh et al., 2013).

Scientific Research Applications

Tumor Imaging with Positron Emission Tomography

Pyrazolo[1,5-a]pyrimidine derivatives have been explored in the field of tumor imaging, particularly using positron emission tomography (PET). A study by Xu et al. (2012) synthesized and evaluated 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for their potential in PET imaging of tumors. These compounds displayed varying uptake in tumor cells and demonstrated distinct kinetic behaviors, suggesting their potential as PET imaging agents for tumor detection (Xu et al., 2012).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. Deshmukh et al. (2016) synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their efficacy as antimicrobial agents. This research highlights the potential of these compounds in combating microbial infections (Deshmukh et al., 2016).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives have been a significant area of research. For example, Divate and Dhongade-Desai (2014) developed an efficient microwave-assisted synthesis method for creating a range of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then evaluated for their potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).

Antibacterial Pyrazolopyrimidine Derivatives

Rahmouni et al. (2014) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivativesand their antibacterial activity. The study involved synthesizing various derivatives and evaluating their efficacy against bacterial infections. This research contributes to the development of new antibacterial agents and broadens the scope of pyrazolo[1,5-a]pyrimidine applications in medicinal chemistry (Rahmouni et al., 2014).

Novel Synthesis Approaches and Functional Fluorophores

Castillo et al. (2018) reported a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for creating functional fluorophores. This study showcases the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing novel fluorophores with potential applications in biological and environmental sensing (Castillo et al., 2018).

Potential in Stroke Treatment

Mukaiyama et al. (2007) synthesized a series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors, with promising results for the treatment of acute ischemic stroke. Their findings indicate the therapeutic potential of these compounds in managing stroke-related conditions (Mukaiyama et al., 2007).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) conducted research on pyrazolo[1,5-a]pyrimidines, synthesizing various derivatives to study their anti-inflammatory properties. They found that certain modifications enhanced their anti-inflammatory efficacy while reducing ulcerogenic activity, highlighting the potential of these compounds as nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).

properties

IUPAC Name

5-methyl-7-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11(2)22-15-6-4-13(5-7-15)16-8-12(3)20-17-14(9-18)10-19-21(16)17/h4-8,10-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNKZYNFVHNYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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